Nystatin
Overview
Description
Nystatin is an antifungal medication that belongs to the group of medicines called antifungals . It is used to treat Candida infections of the skin including diaper rash, thrush, esophageal candidiasis, and vaginal yeast infections . It may also be used to prevent candidiasis in those who are at high risk . Nystatin is available only with a doctor’s prescription .
Synthesis Analysis
Nystatin is a polyene macrolide antibiotic produced by the bacterium Streptomyces noursei . The biosynthesis of nystatin involves six large polyketide synthase proteins implicated in the formation of the nystatin macrolactone ring . Other enzymes, such as P450 monooxygenases and glycosyltransferase, are responsible for ring "decoration" .
Molecular Structure Analysis
Nystatin has a molecular formula of C47H75NO17 . It is a polyene ionophore antifungal that has a large macrolactone ring containing 20–40 carbon atoms, and deoxysugar mycosamine .
Chemical Reactions Analysis
Nystatin is a polyene macrolide antifungal, which is a polyketide produced by Streptomyces noursei ATCC 11455 . This antibiotic contains a macrolactone ring, and its natural synthesis is initiated with acetyl CoA, which is followed by the condensation of three ethylmalonyl-CoA and 15 malonyl-CoA extender moieties .
Physical And Chemical Properties Analysis
Nystatin has a molecular weight of 926.09 . It is a solid substance that is soluble in DMSO . It should be stored at -20°C, sealed storage, away from moisture and light .
Scientific Research Applications
Nystatin in Neuronal Research
Nystatin has been studied for its effects on neuronal structures and functions. Roselló-Busquets et al. (2020) found that Nystatin influences axonal extension and regeneration by modifying nitric oxide levels. They observed that Nystatin, commonly used for fungal infections, also affects neurons by altering cholesterol levels essential for synapse and dendrite formation and axonal guidance. The study showed that Nystatin can regulate axon length, branching, and regeneration, indicating its potential as a novel regulator of axon regeneration (Roselló-Busquets, Hernaiz-Llorens, Soriano, & Martínez-Mármol, 2020).
Nystatin Formulations and Antifungal Activity
Semis, Polacheck, and Segal (2010) developed a formulation combining Nystatin and intralipid, a food supplement, to create a novel antifungal agent with potential for systemic administration. This study focused on characterizing the physical properties of this formulation and its in vitro antifungal activity and toxicity. The findings showed enhanced activity against pathogenic Candida and Aspergillus species, providing an alternative approach for invasive mycoses therapy (Semis, Polacheck, & Segal, 2010).
Nystatin's Proinflammatory Properties
Razonable et al. (2005) explored the proinflammatory properties of Nystatin, demonstrating that it induces secretion of interleukin (IL)-1β, IL-8, and tumor necrosis factor alpha through activation of toll-like receptors. This TLR-dependent mechanism suggests a molecular basis for Nystatin's proinflammatory effects (Razonable, Hénault, Watson, & Payá, 2005).
Membrane Interactions of Nystatin
The interaction of Nystatin with cellular membranes has been a subject of interest. Szomek et al. (2020) used UV-sensitive microscopy to visualize Nystatin's interaction with the plasma membrane of living cells. This study provided insights into the selective fungicidal effect of Nystatin and its differential interaction with yeast membranes containing ergosterol compared to mammalian cholesterol (Szomek, Reinholdt, Petersen, Caci, Kongsted, & Wüstner, 2020).
Nystatin and Inflammatory Protein Expression
Baek et al. (2013) investigated the impact of Nystatin on the expression of macrophage inflammatory protein-1 in macrophages. They discovered that exposure to Nystatin significantly elevates the expression of MIP-1α and MIP-1β in a dose-dependent manner. This research elucidated the molecular mechanisms behind Nystatin's action as an anti-fungal agent and its potential impact on immune responses (Baek, Kim, Lee, Rhim, Eo, & Kim, 2013).
Nystatin's Use in Oral Medicine
Scheibler et al. (2017) reviewed the use of Nystatin in oral medicine, particularly focusing on its applications for geriatric patients. Nystatin, widely used as a topical antifungal, is effective against candidiasis and other fungal infections in the oral cavity. This review highlights its indications, properties, and potential pitfalls, considering the elderly population and its specific needs (Scheibler, Garcia, da Silva, Figueiredo, Salum, & Cherubini, 2017).
Nystatin's Potency Determination
Eissa, Rashed, and Eissa (2021) conducted a study on the microbiological method for determining the potency of Nystatin using an agar diffusion method. This research contributed to ensuring the quality and effectiveness of Nystatin, particularly in its use in raw materials and medicinal dosage forms (Eissa, Rashed, & Eissa, 2021).
Mechanisms of Antifungal Activity
Research by Hapala et al. (2005) explored the mechanisms of antifungal activity by Nystatin and its structural relative, amphotericin B. They characterized yeast mutants resistant to these compounds, revealing insights into their different modes of antifungal action. This study aids in understanding the factors affecting the efficacy of these antifungal agents (Hapala, Klobučníková, Mazáňová, & Kohút, 2005).
Safety And Hazards
Nystatin may cause hypersensitivity reactions including rash, pruritus, and anaphylactoid reactions . It may also cause adverse reproductive effects, based on experimental data . The chief hazard associated with exposure during normal use and handling is the potential for irritation of contaminated skin .
properties
IUPAC Name |
(1S,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E)-33-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31?,32?,33?,34?,35?,36?,37?,38?,40?,41-,42+,43+,44-,46+,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOXZBDYSJBXMA-RKEBNKJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/C(CC2C(C(C[C@](O2)(CC(C(CCC(CC(CC(CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
MW: 926.12 /Form not specified/, Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75, Insol in ether, In water, 3.60X10+2 mg/L at 24 °C | |
Record name | Nystatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00646 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NYSTATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Nystatin is a channel-forming ionophore, meaning it exerts its therapeutic effect via formation of a membrane-spanning pore in the fungal plasma membrane. The formation of this pore results in a change in membrane permeability that allows for leakage of intracellular contents and the subsequent disruption of electrochemical gradients necessary for proper cell function. Selectivity for fungal cells over mammalian cells is due to nystatin’s greater binding affinity for ergosterol, a key sterol found in fungal cell walls, as opposed to its mammalian counterpart, cholesterol., Nystatin exerts its antifungal activity by binding to sterols in the fungal cell membrane. The drug is not active against organisms (e.g., bacteria) that do not contain sterols in their cell membrane. As a result of this binding, the membrane is no longer able to function as a selective barrier, and potassium and other cellular constituents are lost., ... /Antimicrobial/ agents that act directly on the cell membrane of the microorganism, affecting permeability and leading to leakage of intracellular compounds; these include ... the polyene antifungal agents nystatin ... which bind to cell-wall sterols ... | |
Record name | Nystatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00646 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NYSTATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Nystatin | |
Color/Form |
Light yellow powder, Yellow to tan powder | |
CAS RN |
1400-61-9 | |
Record name | Nystatin [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001400619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nystatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00646 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nystatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NYSTATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Gradually decomp above 160 °C without melting by 250 °C | |
Record name | Nystatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00646 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NYSTATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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